

# Spectroscopic Profile of 2-Ethylaniline: A Technical Guide

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## Compound of Interest

Compound Name: **2-Ethylaniline**

Cat. No.: **B167055**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-ethylaniline**, a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **2-ethylaniline**.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **2-ethylaniline** exhibits characteristic signals for the aromatic protons, the amino group protons, and the protons of the ethyl substituent. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-6	~7.04	d	~7.5
H-4	~7.00	t	~7.7
H-5	~6.71	t	~7.4
H-3	~6.61	d	~7.8
-NH <sub>2</sub>	~3.47	s	-
-CH <sub>2</sub> -	~2.46	q	~7.6
-CH <sub>3</sub>	~1.22	t	~7.6

s = singlet, d = doublet, t = triplet, q = quartet

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (ppm)
C-1 (C-NH <sub>2</sub> )	~144.8
C-2 (C-CH <sub>2</sub> CH <sub>3</sub> )	~129.8
C-6	~127.1
C-4	~126.8
C-5	~118.6
C-3	~115.2
-CH <sub>2</sub> -	~24.0
-CH <sub>3</sub>	~13.6

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for **2-ethylaniline**.

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group	Intensity
3430 - 3350	N-H stretch	Primary Amine (-NH <sub>2</sub> )	Medium (two bands)
3050 - 3010	C-H stretch	Aromatic	Medium
2965 - 2850	C-H stretch	Aliphatic (-CH <sub>2</sub> -, -CH <sub>3</sub> )	Strong
1620 - 1580	N-H bend	Primary Amine (-NH <sub>2</sub> )	Strong
1600, 1490	C=C stretch	Aromatic Ring	Medium
1465	C-H bend	Aliphatic (-CH <sub>2</sub> )	Medium
1375	C-H bend	Aliphatic (-CH <sub>3</sub> )	Medium
1270 - 1250	C-N stretch	Aromatic Amine	Strong
750	C-H out-of-plane bend	ortho-disubstituted Aromatic	Strong

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of **2-ethylaniline** shows a molecular ion peak and several characteristic fragment ions.[\[1\]](#)

m/z	Relative Intensity (%)	Fragment Ion	Proposed Structure
121	45.5	[C <sub>8</sub> H <sub>11</sub> N] <sup>+</sup> •	Molecular Ion
106	100.0	[C <sub>7</sub> H <sub>8</sub> N] <sup>+</sup>	[M - CH <sub>3</sub> ] <sup>+</sup>
77	10.6	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation

## Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above.

## NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 10-20 mg of **2-ethylaniline** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.
- Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

### Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using standard pulse sequences.

## IR Spectroscopy

### Sample Preparation (Liquid Film):

- Place a drop of neat **2-ethylaniline** onto a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin liquid film.
- Ensure there are no air bubbles trapped between the plates.

### Data Acquisition:

- Place the salt plates in the sample holder of the IR spectrometer.
- Acquire a background spectrum of the empty spectrometer.
- Acquire the IR spectrum of the **2-ethylaniline** sample. The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry

Sample Introduction:

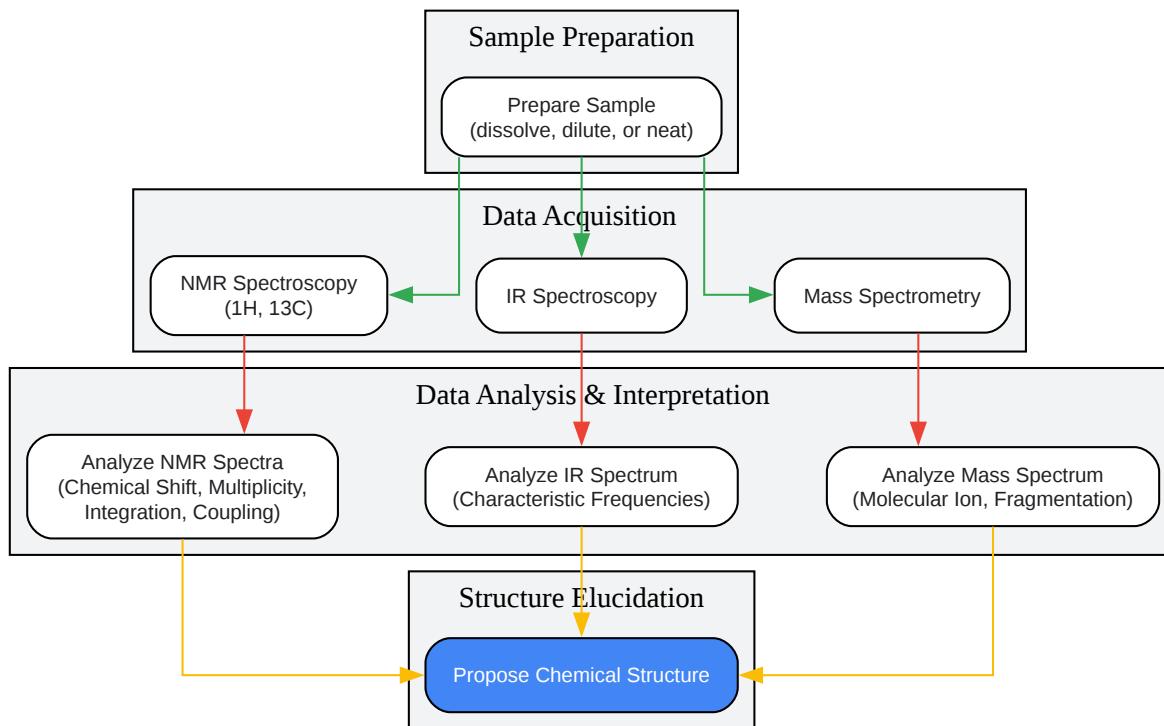
- For a volatile liquid like **2-ethylaniline**, direct injection via a heated probe or gas chromatography (GC) coupling is common.
- If using GC-MS, a dilute solution of **2-ethylaniline** in a suitable solvent (e.g., dichloromethane or hexane) is injected into the GC.

Data Acquisition (Electron Ionization - EI):

- The sample is introduced into the ion source of the mass spectrometer.
- The molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- The resulting positive ions are accelerated and separated by the mass analyzer.
- A mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio ( $m/z$ ).

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **2-ethylaniline**.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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## References

- 1. massbank.eu [massbank.eu]
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